molecular formula C18H15BrN4O3S2 B2412628 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223985-92-9

2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2412628
CAS No.: 1223985-92-9
M. Wt: 479.37
InChI Key: OORMBGQGIXNQKR-UHFFFAOYSA-N
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Description

2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H15BrN4O3S2 and its molecular weight is 479.37. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S2/c1-25-8-7-23-17(24)15-13(6-9-27-15)20-18(23)28-10-14-21-16(22-26-14)11-4-2-3-5-12(11)19/h2-6,9H,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORMBGQGIXNQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel derivative of thieno[3,2-d]pyrimidinones that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to synthesize current knowledge regarding its biological activity, focusing on its anticancer properties, cytotoxicity, and underlying mechanisms.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidinone core substituted with a bromophenyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions including heterocyclization and alkylation processes. The detailed synthetic pathway is crucial for understanding the relationship between structure and activity.

Anticancer Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidinones exhibit significant anticancer properties. For instance, derivatives of this class have been shown to inhibit the growth of various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
19MCF-70.94Induction of apoptosis
15A5490.94Inhibition of cell proliferation
6bHepG2Not specifiedTargeting tumor cell signaling pathways

In a study by Huang et al., compounds with a thieno[3,2-d]pyrimidinone scaffold showed promising results against HepG2 and MCF-7 cell lines, indicating their potential as effective anticancer agents .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The synthesized thieno[3,2-d]pyrimidinones were assessed for their effects on normal human liver cells (HL-7702) alongside cancer cell lines. Most compounds exhibited selective toxicity towards cancer cells while sparing normal cells:

Cell Line Treatment Concentration (µM) Viability (%)
A5490.9420
HL-77021090

This selectivity indicates a favorable therapeutic window for potential clinical applications .

The mechanisms underlying the biological activity of thieno[3,2-d]pyrimidinones include:

  • Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD), which is involved in steroid metabolism and cancer progression .
  • Induction of Apoptosis : Compounds such as those derived from the thieno[3,2-d]pyrimidinone scaffold can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • MCF-7 Cell Line : A specific derivative demonstrated significant inhibition of MCF-7 cells with an IC50 value of 0.94 µM. This compound was evaluated using various assays including Hoechst staining to confirm apoptosis induction.
  • A549 Cell Line : Another study highlighted that certain thieno[3,2-d]pyrimidinones inhibited A549 cell proliferation effectively while showing minimal cytotoxicity to normal liver cells .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C18H18BrN5O2SC_{18}H_{18}BrN_5O_2S, with a molecular weight of approximately 426.34 g/mol. Its structure features a thieno[3,2-d]pyrimidinone core, which is known for its ability to interact with biological targets effectively.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines, including this compound, demonstrate significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds with similar structures were tested against Candida albicans and exhibited notable inhibition zones in disk diffusion assays .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using the MTT assay revealed that certain modifications enhance its anticancer activity, making it a candidate for further development as an anticancer agent .
  • Antioxidant Activity : Some derivatives have been investigated for their antioxidant capabilities. The presence of the oxadiazole moiety contributes to the radical scavenging potential of these compounds, which is beneficial in preventing oxidative stress-related diseases .

Synthesis and Modification

The synthesis of 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions including:

  • Formation of the thieno-pyrimidine backbone.
  • Introduction of the oxadiazole group via cyclization reactions.
  • Alkylation or thioether formation to introduce substituents that enhance biological activity.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Screening : A study evaluated various thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Evaluation : In vitro testing on multiple cancer cell lines revealed that specific structural modifications led to enhanced cytotoxic effects. For instance, derivatives with halogen substitutions showed increased potency against breast cancer cells .

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